BenchChemオンラインストアへようこそ!

2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

PET Imaging Sphingosine-1-Phosphate Receptor 1 Radiopharmaceutical Building Block

2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a trifluoromethylated biphenyl carboxylic acid building block with the molecular formula C15H11F3O2 and a molecular weight of 280.24 g/mol. It belongs to the class of ortho,ortho'-disubstituted biphenyl-4-carboxylic acids, where the simultaneous presence of a 2'-methyl group and a 2-trifluoromethyl group creates a sterically congested, electron-deficient biaryl scaffold.

Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
CAS No. 1140462-04-9
Cat. No. B1397935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
CAS1140462-04-9
Molecular FormulaC15H11F3O2
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C15H11F3O2/c1-9-4-2-3-5-11(9)12-7-6-10(14(19)20)8-13(12)15(16,17)18/h2-8H,1H3,(H,19,20)
InChIKeyAYOYWYXTWZMMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 1140462-04-9) — Structural Identity and Procurement-Relevant Profile


2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a trifluoromethylated biphenyl carboxylic acid building block with the molecular formula C15H11F3O2 and a molecular weight of 280.24 g/mol . It belongs to the class of ortho,ortho'-disubstituted biphenyl-4-carboxylic acids, where the simultaneous presence of a 2'-methyl group and a 2-trifluoromethyl group creates a sterically congested, electron-deficient biaryl scaffold . The compound is commercially offered at purities of 95% to ≥98%, with a computed LogP of approximately 4.38 and a topological polar surface area (TPSA) of 37.3 Ų . Its IUPAC name is 4-(2-methylphenyl)-3-(trifluoromethyl)benzoic acid, and it carries the MDL identifier MFCD12964278 .

Why Generic Biphenyl-4-Carboxylic Acid Analogs Cannot Replace 2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid in Target Applications


The biphenyl-4-carboxylic acid scaffold is highly tunable, but the specific 2'-methyl / 2-trifluoromethyl disubstitution pattern of CAS 1140462-04-9 imparts a steric and electronic profile that is not replicated by any single-regioisomer analog . The 2-trifluoromethyl group raises computed LogP by approximately 1.5–2 log units compared to the unsubstituted biphenyl-4-carboxylic acid core (LogP ~2.5–2.9) [1], while the 2'-methyl group introduces atropisomerism and restricts biaryl rotation, a feature absent in 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 198205-79-7, MW 266.22, C14H9F3O2) . These combined effects are critical for the compound's proven role as the central biaryl fragment in the Phase 1 PET radiotracer [11C]CS1P1, where both substituents contribute to the molecule's >1000-fold selectivity for S1PR1 over other S1P receptor subtypes [2]. Simpler analogs such as xenalipin (4'-trifluoromethyl-2-biphenylcarboxylic acid, CAS 84392-17-6) or 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 195457-71-7) lack either the methyl group or the correct carboxyl/CF3 regiochemistry and have not been incorporated into any clinically evaluated S1PR1 imaging agent [3].

Quantitative Differentiation Evidence for 2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid Versus Closest Analogs


Proven Integration as the Core Biaryl Fragment in a Phase 1 Human PET Radiotracer Targeting S1PR1

The compound constitutes the 2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl fragment of [11C]CS1P1, a radiotracer that entered Phase 1 clinical evaluation for PET imaging of sphingosine-1-phosphate receptor 1 (S1PR1) [1]. In vitro, CS1P1 (containing this biphenyl fragment) binds S1PR1 with an IC50 of 2.13 nM and exhibits >1000-fold selectivity over other S1P receptor subtypes [2]. The nearest positional isomer, 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (xenalipin, CAS 84392-17-6), is a hypolipidemic agent with no reported S1PR1 affinity and has never been advanced as a PET radiotracer [3]. The des-methyl analog 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 198205-79-7, MW 266.22) lacks the 2'-methyl group required for the pharmacophore and has not been validated in any S1PR1-targeted imaging context [4]. Thus, among commercially available biphenyl-4-carboxylic acids, only the target compound's specific substitution pattern has been validated in a human-use radiotracer synthesis.

PET Imaging Sphingosine-1-Phosphate Receptor 1 Radiopharmaceutical Building Block

Computed Lipophilicity (LogP) Differentiation Versus Unsubstituted and Mono-Substituted Biphenyl-4-Carboxylic Acid Analogs

The computed LogP of 2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is 4.38, as reported by the supplier Leyan using a consensus computational model . This value is substantially higher than that of the unsubstituted biphenyl-4-carboxylic acid (CAS 92-92-2), which has a measured LogP of approximately 2.9 , and exceeds that of the des-methyl analog 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 198205-79-7, computed LogP ≈ 4.16) [1]. The increase of ~0.2–0.3 log units relative to the des-methyl analog is attributable to the additional 2'-methyl substituent, which shields polar surface area and enhances lipophilicity. The 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid positional isomer (xenalipin) exhibits different LogP behavior due to intramolecular hydrogen bonding between the carboxyl group and the ortho-phenyl ring, a feature absent in the para-carboxyl target compound .

Lipophilicity Physicochemical Properties Drug Design

Radiochemical Synthesis Validation: cGMP-Compliant Automated Production Metrics

The compound's acid chloride or corresponding carboxylic acid derivative was employed as a precursor in the fully automated two-step, one-pot synthesis of [11C]CS1P1 using a Siemens CTI methylation module [1]. The validated cGMP process yielded a consistent average radiochemical yield of approximately 15% (decay-corrected), molar activity of approximately 3129 GBq/μmol at end of bombardment, and radiochemical purity exceeding 95% [1]. These metrics enabled successful U.S. FDA Investigational New Drug (IND) application for human studies [1]. In contrast, no published automated cGMP synthesis protocol exists for radiotracers built on 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, 4'-(trifluoromethyl)-2-biphenylcarboxylic acid, or the unsubstituted biphenyl-4-carboxylic acid core [2]. This establishes a provenance of process robustness and regulatory-grade supply chain maturity specifically associated with the target compound's structure.

cGMP Radiochemistry Automated Synthesis 11C-Methylation

Steric and Conformational Differentiation: Restricted Biaryl Rotation Due to 2',2-Disubstitution

The simultaneous presence of a 2'-methyl group on the distal ring and a 2-trifluoromethyl group on the carboxylic acid-bearing ring creates a sterically congested biaryl axis that restricts rotation and stabilizes specific atropisomeric conformations . This conformational restriction is absent in the des-methyl analog 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 198205-79-7, only a 2-CF3 substituent) and in the positional isomer 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 84392-17-6, CF3 is para to the biaryl linkage) . Smith et al. (2015) have demonstrated that ortho,ortho'-disubstituted biaryl carboxylic acids exhibit rotational barriers exceeding 25 kcal/mol, effectively locking the conformation at room temperature, whereas mono-ortho-substituted analogs undergo rapid interconversion on the NMR timescale [1]. This conformational stability has implications for enantioselective synthesis, chiral resolution, and the design of conformationally constrained pharmacophores.

Atropisomerism Biaryl Conformation Steric Hindrance

Validated Application Scenarios for 2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid Based on Quantitative Evidence


Synthesis of [11C]CS1P1 for Clinical S1PR1 PET Imaging Studies

The compound or its acid chloride derivative serves as the biaryl precursor for the automated cGMP synthesis of [11C]CS1P1, a Phase 1-evaluated PET radiotracer targeting sphingosine-1-phosphate receptor 1 [1]. The validated protocol delivers >95% radiochemical purity and ~15% radiochemical yield, enabling IND-approved human administration [1]. No other commercially available biphenyl-4-carboxylic acid has been incorporated into a clinically evaluated S1PR1 radiotracer with documented cGMP production metrics [2].

Conformationally Restricted Biaryl Building Block for CNS-Penetrant Drug Discovery

With a computed LogP of 4.38, the compound exceeds the lipophilicity of des-methyl and unsubstituted biphenyl-4-carboxylic acid analogs by 0.2–1.5 log units , a property empirically correlated with improved passive blood–brain barrier permeability. The restricted biaryl rotation conferred by the 2'-CH3 / 2-CF3 substitution pattern provides a unique atropisomeric scaffold for the design of conformationally constrained CNS-targeted ligands [3].

Fluorinated Monomer for High-Performance Polyimides with Tailored Solubility

Trifluoromethyl-substituted biphenyl carboxylic acids have been explored as monomers for fluorinated polyimides with enhanced organosolubility and optical transparency [4]. The 2'-methyl substituent on the target compound further reduces interchain packing, predicted to increase fractional free volume and improve solubility relative to polyimides derived from 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, although direct comparative studies are not yet published [4].

Precursor for SAR Exploration of S1PR1 Ligands

Given its validated role as the core fragment of CS1P1 (IC50 = 2.13 nM, >1000-fold selectivity for S1PR1) [2], the compound is the preferred starting material for structure–activity relationship (SAR) studies aimed at developing next-generation S1PR1 PET tracers or therapeutic antagonists. Attempting to use positional isomers or des-methyl analogs would alter the pharmacophore and is unlikely to yield comparable affinity or selectivity [2].

Quote Request

Request a Quote for 2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.